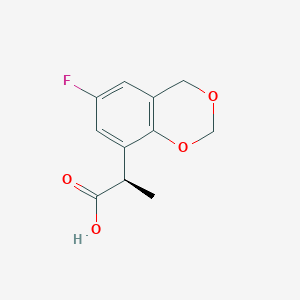

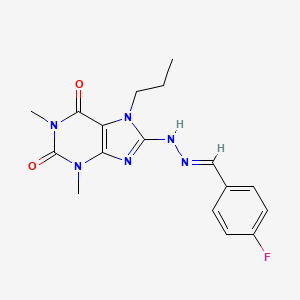

![molecular formula C6H9ClN2O2 B2422437 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride CAS No. 2580207-01-6](/img/structure/B2422437.png)

1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride” is a chemical compound . It is also known as "3-Azabicyclo[3.1.1]heptane-2,4-dione, 1-amino-, hydrochloride (1:1)" .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes, which includes “1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride”, has been achieved by the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability . The synthesis process has been developed to be general and scalable .Molecular Structure Analysis

The molecular structure of “1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride” is characterized by a bicyclic structure with a nitrogen atom . This structure can be considered as a saturated analogue of pyridine .Chemical Reactions Analysis

The chemical reactions involving “1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride” are characterized by the reduction of spirocyclic oxetanyl nitriles . The reaction mechanism involves the formation of an intermediate that immediately isomerizes into the product in the presence of Li+ ions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride” include a molecular weight of 176.6 . It is a powder at room temperature .Scientific Research Applications

Aromatase Inhibition for Hormone-Dependent Tumors

1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride and related compounds have demonstrated potential as aromatase inhibitors. Aromatase is a cytochrome-P450-dependent enzyme involved in converting androgens to estrogens, and its inhibition is a promising approach for the endocrine therapy of hormone-dependent tumors, such as breast cancer. Compounds like 1h and 2g have shown significant enzyme-inhibiting activity, suggesting their utility in this therapeutic area (Staněk et al., 1991).

Pharmacological Properties for Hormone-Dependent Diseases

These compounds are also effective as aromatase inhibitors in the treatment of hormone-dependent diseases. They demonstrate valuable pharmacological properties, particularly in the context of treating mammary carcinoma (Bidoit & Objois, 2008).

Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride derivatives. Studies include the synthesis of tris- and monoprotected derivatives, revealing insights into their molecular structure and potential applications in medicinal chemistry (Gensini et al., 2002).

Enantiopure Compound Synthesis

The synthesis of enantiopure compounds related to 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride has been improved upon, enhancing the ease of obtaining these cyclic proline analogues. Such developments are significant for the production of specific rotation α-amino acids and their applications in research and therapy (Tararov et al., 2002).

Aza-Diels-Alder Reactions

Aza-Diels-Alder reactions have been utilized to synthesize methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. This method offers a pathway to create novel compounds with potential biological and pharmacological significance (Waldmann & Braun, 1991).

Multi-Component Synthesis of Spirocyclic Heterocycles

A multi-component 1,3-dipolar cycloaddition method has been developed for the synthesis of spirocyclic heterocycles, including 3-azabicyclo[3.1.0]hexane. This approach allows for the creation of a new library of biologically significant scaffolds (Wang et al., 2021).

Safety And Hazards

The safety information for “1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c7-6-1-3(2-6)4(9)8-5(6)10;/h3H,1-2,7H2,(H,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNBKZLTNFLNDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C(=O)NC2=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride | |

CAS RN |

2580207-01-6 |

Source

|

| Record name | 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2422355.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide](/img/structure/B2422356.png)

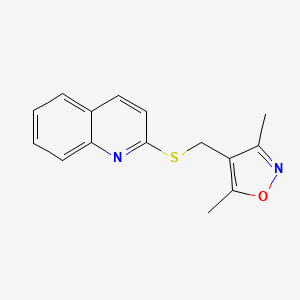

![4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide](/img/structure/B2422359.png)

![8-bromo-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2422362.png)

![4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine](/img/structure/B2422366.png)

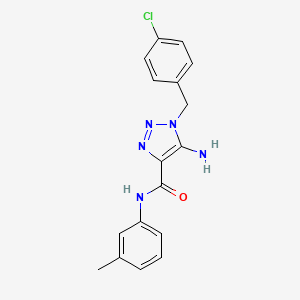

![N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422369.png)

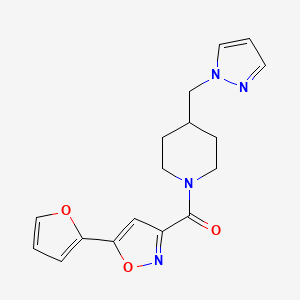

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2422370.png)

![[11]Cycloparaphenylene](/img/structure/B2422374.png)